(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride* is a complex organic compound with a unique structure It is characterized by the presence of dichloro groups and a methanobenzocyclooctene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride involves multiple steps. The starting materials typically include benzocyclooctene derivatives, which undergo chlorination to introduce the dichloro groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium bromide*
- (5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium iodide*
Uniqueness
The uniqueness of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride lies in its specific structural features, such as the dichloro groups and the methanobenzocyclooctene framework
Eigenschaften
CAS-Nummer |
85750-25-0 |
---|---|
Molekularformel |
C14H16Cl3N |
Molekulargewicht |
304.6 g/mol |
IUPAC-Name |
[(1R,9S,13S)-4,5-dichloro-13-tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraenyl]-methylazanium;chloride |
InChI |
InChI=1S/C14H15Cl2N.ClH/c1-17-14-8-3-2-4-10(14)11-7-13(16)12(15)6-9(11)5-8;/h2-3,6-8,10,14,17H,4-5H2,1H3;1H/t8-,10-,14+;/m1./s1 |
InChI-Schlüssel |
LXTRDHPNDMEDOE-KEANCSMOSA-N |
Isomerische SMILES |
C[NH2+][C@@H]1[C@@H]2CC=C[C@@H]1CC3=CC(=C(C=C23)Cl)Cl.[Cl-] |
Kanonische SMILES |
C[NH2+]C1C2CC=CC1CC3=CC(=C(C=C23)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.